2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride
Description
2,2-Difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride is a fluorinated secondary alcohol featuring a pyrrolidine ring (a five-membered amine heterocycle) and two fluorine atoms on the β-carbon of the ethanol moiety. The hydrochloride salt enhances its solubility in polar solvents, a common strategy to improve bioavailability in pharmaceutical contexts .
- Synthesis: Likely involves fluorination of a pyrrolidine-ethanol precursor or nucleophilic substitution of a dihalogenated ethanol derivative with pyrrolidine, followed by salt formation .
Properties
IUPAC Name |
2,2-difluoro-1-pyrrolidin-2-ylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)5(10)4-2-1-3-9-4;/h4-6,9-10H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKMETVVIYQQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of 2-aminopyridine with 1,1,2,2-tetrafluoroethylene to form 3,3,4,4-tetrafluoro-1-pyridinylpropionic acid. This intermediate is then reduced to 3,3,4,4-tetrafluoro-1-pyridinylethanol, which is subsequently reacted with hydrochloric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes critical differences between the target compound and its analogs:
Impact of Fluorination
- Electron Withdrawal: Fluorine atoms increase the electrophilicity of adjacent carbons, making the difluoroethanol moiety more reactive in substitution or oxidation reactions compared to non-fluorinated analogs .
Ring Structure and Conformational Effects
- Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring (target compound) has a smaller bond-angle strain than the six-membered piperidine (), favoring distinct puckering geometries that influence protein binding .
- Tetrahydropyran (THP) : The oxan-4-yl ring in introduces ether oxygen electronegativity, altering hydrogen-bonding capacity compared to nitrogen-containing pyrrolidine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
